REACTION_SMILES
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[CH3:17][OH:18].[H:20][H:21].[N+:1]([O-:2])(=[O:3])[c:4]1[c:5]([O:15][CH3:16])[cH:6][cH:7][c:8]([NH:10][C:11]([CH2:12][CH3:13])=[O:14])[cH:9]1.[NH3:19].[OH2:22]>>[NH2:1][c:4]1[c:5]([O:15][CH3:16])[cH:6][cH:7][c:8]([NH:10][C:11]([CH2:12][CH3:13])=[O:14])[cH:9]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CCC(=O)Nc1ccc(OC)c([N+](=O)[O-])c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CCC(=O)Nc1ccc(OC)c(N)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |